molecular formula C13H13NO B12601674 3-Benzyl-2-methylpyridin-4(1H)-one CAS No. 909867-71-6

3-Benzyl-2-methylpyridin-4(1H)-one

Cat. No.: B12601674
CAS No.: 909867-71-6
M. Wt: 199.25 g/mol
InChI Key: MRIMCGPXQSIYFD-UHFFFAOYSA-N
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Description

3-Benzyl-2-methylpyridin-4(1H)-one is an organic compound that belongs to the pyridine family It is characterized by a benzyl group attached to the nitrogen atom of the pyridine ring, a methyl group at the second position, and a ketone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-methylpyridin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyridine and benzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification methods to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Oxidation of this compound can yield products such as carboxylic acids or aldehydes.

    Reduction: Reduction typically produces alcohol derivatives.

    Substitution: Substitution reactions result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Benzyl-2-methylpyridin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylpyridin-4(1H)-one: Similar structure but lacks the methyl group at the second position.

    3-Benzylpyridin-4(1H)-one: Similar structure but lacks the methyl group at the second position.

    2-Methylpyridin-4(1H)-one: Similar structure but lacks the benzyl group.

Uniqueness

3-Benzyl-2-methylpyridin-4(1H)-one is unique due to the presence of both the benzyl and methyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

909867-71-6

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-benzyl-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C13H13NO/c1-10-12(13(15)7-8-14-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15)

InChI Key

MRIMCGPXQSIYFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1)CC2=CC=CC=C2

Origin of Product

United States

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